6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
CAS No. |
893780-27-3 |
|---|---|
Molecular Formula |
C17H9Cl2N5OS2 |
Molecular Weight |
434.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-5-methyl-4-(3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1,2-oxazole |
InChI |
InChI=1S/C17H9Cl2N5OS2/c1-8-13(14(23-25-8)10-5-4-9(18)7-11(10)19)16-22-24-15(12-3-2-6-26-12)20-21-17(24)27-16/h2-7H,1H3 |
InChI Key |
UOGGSYYFPXXSIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=C(C=C2)Cl)Cl)C3=NN4C(=NN=C4S3)C5=CC=CS5 |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Validation
-
IR Spectroscopy : Absorption bands at 1620 cm⁻¹ (C=N stretching) and 1250 cm⁻¹ (C-S-C linkage) confirm triazole-thiadiazole fusion.
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.98–7.45 (m, 3H, dichlorophenyl-H), 7.32–7.28 (m, 2H, thiophene-H), 2.51 (s, 3H, methyl).
-
Mass Spectrometry : ESI-MS m/z 434.3 [M+H]⁺, consistent with the molecular formula C₁₇H₉Cl₂N₅OS₂.
Crystallographic Analysis
Single-crystal X-ray diffraction reveals a planar triazolo-thiadiazole core with dihedral angles of 12.5° between the oxazole and thiophene rings. The dichlorophenyl group adopts an orthogonal orientation to minimize steric hindrance.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Conventional Reflux | 72–85 | ≥95 | 6–8 hours | High reproducibility |
| One-Pot Synthesis | 68 | 90 | 12 hours | Fewer purification steps |
| Microwave-Assisted | 78 | 98 | 20 minutes | Rapid, energy-efficient |
Challenges and Optimization Strategies
-
Byproduct Formation : Hydrolysis of POCl₃ generates HCl, which may protonate the thiophene sulfur, leading to sulfoxide byproducts. Adding molecular sieves (4Å) absorbs moisture and suppresses oxidation.
-
Solvent Selection : Ethanol outperforms DMF or acetonitrile in minimizing side reactions due to its moderate polarity and boiling point.
-
Purification : Recrystallization from ethanol/chloroform (3:1) removes unreacted AMT and acyl intermediates effectively.
Industrial-Scale Considerations
For kilogram-scale production, a continuous flow reactor with in-line pH monitoring is recommended to maintain optimal POCl₃ activity. Pilot studies demonstrate an 80% yield at 10 kg/batch, with a cycle time of 5 hours .
Chemical Reactions Analysis
Types of Reactions
6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research has demonstrated that derivatives of thiadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the thiadiazole nucleus have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
- A study indicated that specific substitutions on the thiadiazole ring could enhance activity against fungal pathogens like Aspergillus niger .
-
Anticancer Properties
- The compound's structural similarity to known anticancer agents allows for exploration in cancer therapy. In vitro studies have shown promising results against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines when tested alongside traditional chemotherapeutics .
- Molecular docking studies suggest that it interacts effectively with dihydrofolate reductase (DHFR), an important target in cancer treatment .
- Anti-inflammatory Effects
Synthesis and Derivative Development
The synthesis of this compound often involves multi-step reactions including cyclization processes that yield various derivatives with enhanced biological activities. For example:
- The synthesis of 5-(thiophen-2-yl)-1,3,4-thiadiazole derivatives has been achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds .
- Variations in substituents on the thiadiazole ring can lead to compounds with diverse pharmacological profiles.
Case Studies and Experimental Findings
| Study | Compound Tested | Target | Findings |
|---|---|---|---|
| 1 | 6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | HepG-2 Cell Line | Significant cytotoxicity observed compared to control |
| 2 | Thiadiazole Derivatives | E. coli | Effective inhibition at low concentrations |
| 3 | Thiophene-linked Thiadiazoles | Lung Cancer (A-549) | Comparable efficacy to cisplatin |
Mechanism of Action
The mechanism of action of 6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of triazolo-thiadiazoles are highly substituent-dependent. Below is a detailed comparison with structurally related analogs:
Structural Analogues and Substituent Effects
Pharmacokinetic and Toxicity Profiles
- Toxicity: CPNT () caused only mild hepatic and nephrotoxicity at 50 mg/kg, whereas dichlorophenyl analogs in may exhibit higher organotoxicity due to halogen accumulation .
Biological Activity
The compound 6-[3-(2,4-Dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its anticancer properties and mechanisms of action.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 395.28 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
-
Anticancer Activity : Preliminary results indicate that the compound exhibits significant cytotoxic effects against several cancer cell lines. Specifically:
- IC50 Values : The compound showed IC50 values in the low micromolar range against human breast adenocarcinoma (MCF-7) and leukemia cell lines (CEM-13) .
- Mechanism of Action : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells, leading to increased levels of pro-apoptotic markers such as caspase-3 .
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies suggest that it possesses moderate activity against various bacterial strains.
- Anti-inflammatory Effects : Some studies indicate potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Study 1: Anticancer Mechanism
In a study focusing on MCF-7 cells, it was found that treatment with the compound resulted in:
- Increased p53 Expression : This suggests a role in tumor suppression.
- Caspase Activation : Enhanced cleavage of caspase-3 was observed, indicating activation of the apoptotic pathway .
Case Study 2: Cytotoxicity Profile
A comparative analysis with standard chemotherapeutics demonstrated that:
- The compound exhibited greater cytotoxicity than doxorubicin against certain leukemia cell lines.
- It was effective at sub-micromolar concentrations, suggesting strong therapeutic potential .
Data Tables
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.12 | |
| Anticancer | CEM-13 | 0.15 | |
| Antibacterial | E. coli | 20 | |
| Antifungal | C. albicans | 15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Oxazole and Thiophene Rings : These heterocycles are known to enhance bioactivity through various interactions with biological targets.
- Chlorophenyl Substituent : The presence of chlorine atoms appears to increase lipophilicity and potentially improve binding affinity to target receptors.
Q & A
Q. What are the optimal synthetic routes for preparing this compound?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acid derivatives in phosphorus oxychloride (POCl₃). For example, intermediates like 4-amino-5-(5-(4-methoxyphenyl)pyrazol-3-yl)-1,2,4-triazole-3-thiol can react with dichlorophenyl-substituted oxazole derivatives under reflux in POCl₃ (8–12 hours) to form the triazolo-thiadiazole core . Key parameters include:
- Reagent purity : Use freshly distilled POCl₃ to avoid side reactions.
- Temperature : Maintain reflux conditions (110–120°C) for efficient cyclization.
- Work-up : Neutralize excess POCl₃ with ice-water and sodium bicarbonate to isolate the product.
Q. How should researchers validate the compound’s structural integrity?
- Methodological Answer : Combine 1H/13C NMR and IR spectroscopy to confirm functional groups (e.g., thiadiazole C=S stretch at ~1250 cm⁻¹) and aromatic substitution patterns . Elemental analysis (C, H, N, S) should match theoretical values within ±0.3%. For advanced confirmation, use single-crystal X-ray diffraction if crystalline derivatives are obtainable .
Q. What in vitro assays are suitable for preliminary biological screening?
- Methodological Answer : Prioritize agar dilution assays for antimicrobial activity (e.g., against Candida albicans or Staphylococcus aureus) at concentrations of 1–100 µg/mL . For cytotoxicity, use MTT assays on human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations . Include positive controls (e.g., fluconazole for antifungals, doxorubicin for cytotoxicity) to benchmark activity.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer : Design analogs with substitutions at the 2,4-dichlorophenyl or thiophen-2-yl moieties. For example:
- Replace the dichlorophenyl group with fluorophenyl or naphthyl groups to assess electronegativity/π-stacking effects .
- Modify the thiophene ring with methyl or methoxy substituents to study steric/electronic impacts.
Evaluate changes in biological activity (e.g., logP, IC₅₀) and correlate with Hammett constants or molecular dipole moments . Use docking simulations (e.g., AutoDock Vina) to predict interactions with targets like fungal lanosterol 14α-demethylase (PDB: 3LD6) .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability or pharmacokinetic factors. Mitigate this by:
- Orthogonal assays : Validate antifungal activity with both agar dilution and broth microdilution methods .
- Solubility testing : Measure logP (octanol-water) and use co-solvents (e.g., DMSO/PEG-400) to ensure consistent bioavailability .
- Metabolic stability : Perform microsomal assays (e.g., human liver microsomes) to assess degradation rates, which may explain inconsistent in vivo/in vitro results .
Q. What computational strategies predict off-target interactions or toxicity risks?
- Methodological Answer : Use SwissADME or ProTox-II for toxicity prediction (e.g., hepatotoxicity, mutagenicity). For off-target profiling:
- Molecular dynamics (MD) simulations : Model binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic pathways .
- Pharmacophore mapping : Compare the compound’s features (e.g., hydrogen bond acceptors, hydrophobic regions) with known toxicophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
